molecular formula C179H274N50O55S7 B031492 Iberiotoxin CAS No. 129203-60-7

Iberiotoxin

Numéro de catalogue: B031492
Numéro CAS: 129203-60-7
Poids moléculaire: 4231 g/mol
Clé InChI: VDNVVLOBNHIMQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Iberiotoxin (IbTX) is an ion channel toxin that is purified from the Eastern Indian red scorpion, Hottentotta tamulus . The primary targets of IbTX are the large-conductance calcium-activated potassium channels, also known as maxiK or BK channels . These channels play a crucial role in regulating the flow of potassium ions across the cell membrane, which is essential for various physiological processes, including the regulation of membrane potential and muscle contraction .

Mode of Action

IbTX binds to the outer face of the BK channels with high affinity . It selectively inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel . This inhibition disrupts the normal flow of potassium ions, which can affect various cellular processes .

Biochemical Pathways

The action of IbTX on BK channels affects several biochemical pathways. For instance, in the nervous system, the β4 subunit of BK channels, which is resistant to IbTX, promotes BK channel opening by shifting voltage sensor activation to more negative voltage ranges . This can influence neuronal excitability and the firing of action potentials .

Result of Action

The inhibition of BK channels by IbTX can have various molecular and cellular effects. For instance, in neurons, the inhibition of BK channels can reduce excitability and alter the firing of action potentials . In addition, the venom of the scorpion from which IbTX is derived can cause cardiopulmonary abnormalities, such as circulatory derangements and myocarditis .

Action Environment

The action of IbTX can be influenced by various environmental factors. For example, the presence of calcium ions is crucial for the activation of BK channels . Therefore, changes in calcium levels can affect the efficacy of IbTX Additionally, the stability of IbTX may be affected by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Iberiotoxin selectively inhibits the current through large-conductance calcium-activated potassium channels . It binds to the outer face of these channels with high affinity . This interaction decreases both the probability of opening and the open time of the channel .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to cause cell cycle arrest and apoptosis in glioma cells . In addition, it has been found to reduce the severity of rheumatoid arthritis in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the outer face of large-conductance calcium-activated potassium channels . This binding inhibits the current through these channels by decreasing both the probability of opening and the open time of the channel .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the severity of rheumatoid arthritis

Metabolic Pathways

It is known that the toxin interacts with large-conductance calcium-activated potassium channels .

Transport and Distribution

It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels .

Subcellular Localization

It is known that the toxin binds to the outer face of large-conductance calcium-activated potassium channels , suggesting that it may be localized to the cell membrane where these channels are found.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'iberiotoxine peut être synthétisée en utilisant des techniques de synthèse peptidique en phase solide. Cela implique l'ajout progressif d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . La synthèse est généralement effectuée à l'aide de synthétiseurs peptidiques automatisés, qui permettent un contrôle précis des conditions de réaction. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance .

Méthodes de production industrielle

La production industrielle d'iberiotoxine implique l'extraction et la purification de la toxine du venin de scorpion. Le venin est collecté chez les scorpions et soumis à une série de techniques chromatographiques pour isoler l'iberiotoxine . Ce processus garantit la haute pureté et l'activité biologique de la toxine.

Analyse Des Réactions Chimiques

Types de réactions

L'iberiotoxine subit principalement des réactions de formation et de clivage des liaisons peptidiques pendant sa synthèse et sa dégradation . Elle ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants

La synthèse de l'iberiotoxine implique l'utilisation d'acides aminés protégés, de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et d'agents de déprotection tels que l'acide trifluoroacétique . Les réactions sont réalisées dans des conditions contrôlées pour garantir la séquence et la structure correctes du peptide.

Produits principaux

Le produit principal de la synthèse est le peptide iberiotoxine lui-même. Pendant la dégradation, le peptide peut être décomposé en ses acides aminés constitutifs.

Applications de la recherche scientifique

L'iberiotoxine a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

L'iberiotoxine exerce ses effets en se liant à la face externe des canaux potassiques activés par le calcium à grande conductance avec une forte affinité (Kd 1 nM) . Cette liaison diminue à la fois la probabilité d'ouverture et le temps d'ouverture du canal, inhibant ainsi le courant à travers le canal . Les cibles moléculaires de l'iberiotoxine sont les canaux BK, qui jouent un rôle crucial dans la régulation du potentiel membranaire et de l'excitabilité cellulaire .

Comparaison Avec Des Composés Similaires

L'iberiotoxine est similaire à d'autres toxines de scorpions telles que la charybdotoxine et la noxiustoxine . Ces toxines inhibent également les canaux potassiques mais diffèrent par leur sélectivité et leur puissance. L'iberiotoxine est unique en raison de sa haute sélectivité pour les canaux BK, tandis que la charybdotoxine et la noxiustoxine ont des profils cibles plus larges .

Liste des composés similaires

  • Charybdotoxine
  • Noxiustoxine
  • Agitoxine
  • Margatoxine

Propriétés

IUPAC Name

5-amino-2-[[2-[[10-[[6-amino-2-[[6-amino-2-[[2-[[2-[[7,34-bis(4-aminobutyl)-37-[[2-[[2-[[2-[[10-(4-aminobutyl)-22-[[3-carboxy-2-[[2-[[3-carboxy-2-[[3-hydroxy-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-7-(2-carboxyethyl)-13,19-bis(hydroxymethyl)-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C179H274N50O55S7/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124(167(273)205-109(56-64-285-12)145(251)194-76-132(238)197-101(39-21-26-57-180)147(253)200-105(43-25-30-61-184)151(257)220-123-81-286-288-83-125(221-152(258)106(203-166(123)272)45-32-63-191-179(188)189)169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)82-287-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(69-96-74-192-99-38-20-19-37-98(96)99)211-170(276)126-84-289-290-85-127(171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(154(260)222-126)52-55-134(240)241)223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVVLOBNHIMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC7CSSCC(NC(=O)C(NC7=O)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C179H274N50O55S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045948
Record name Iberiotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4231 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129203-60-7
Record name Iberiotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129203607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberiotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iberiotoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is Iberiotoxin (IbTX) and what is it primarily known for?

A: this compound (IbTX) is a peptide toxin originally isolated from the venom of the Eastern Indian red scorpion ( Buthus tamulus ). [, , , ] It is a potent and selective inhibitor of large conductance calcium-activated potassium (BKCa) channels. [, , , , , ]

Q2: How does this compound interact with BKCa channels?

A: this compound binds with high affinity to the extracellular side of BKCa channels, physically blocking the pore and preventing the flow of potassium ions. [, ] This interaction is highly specific for BKCa channels, with little to no effect on other types of potassium channels. [, , ]

Q3: What are the downstream effects of this compound blocking BKCa channels?

A: By blocking BKCa channels, this compound prevents the efflux of potassium ions from cells. [] This can lead to:

  • Increased excitability: In neurons and muscle cells, depolarization can lead to increased action potential firing or contraction. [, ]
  • Alterations in calcium signaling: BKCa channels are often co-localized with voltage-gated calcium channels, and their activation can influence calcium influx. Blocking BKCa channels can therefore disrupt calcium-dependent processes. []
  • Changes in vascular tone: BKCa channels play a role in regulating smooth muscle tone in blood vessels. Blocking these channels can lead to vasoconstriction. [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C177H271N57O53S7 and a molecular weight of 4010.5 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A: While spectroscopic data is limited in the provided research, structural characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism spectroscopy. [, ]

Q6: How does the structure of this compound relate to its activity?

A: The specific amino acid sequence and three-dimensional structure of this compound are crucial for its high affinity and selectivity for BKCa channels. [, ]

Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A: While the provided research doesn't explicitly detail SAR studies on this compound, researchers often explore modifications to peptide toxins like this compound to understand the impact of specific structural features on their activity, potency, and selectivity. [, ]

Q8: Has this compound been used in any clinical trials?

A: The provided research does not mention any clinical trials involving this compound. As a potent toxin, its use in humans is likely limited to research purposes, and it's not currently an approved drug for any clinical indication. []

Q9: What are the main applications of this compound in research?

A9: this compound is a valuable tool in research to:

  • Investigate the physiological roles of BKCa channels: By selectively blocking these channels, researchers can study their involvement in various cellular processes. [, , , , , , , , , ]
  • Develop new drugs: Understanding how this compound interacts with BKCa channels can inform the design of novel therapeutic agents that target these channels. []
  • Explore the mechanisms of action of other toxins: Studying the effects of this compound can provide insights into how other toxins, such as those from venomous animals, interact with ion channels. []

Q10: What is known about the toxicology and safety of this compound?

A: As a potent toxin, this compound can have adverse effects if not handled carefully. [] Research involving this compound requires strict adherence to safety regulations. []

Q11: What are some alternatives to this compound for studying BKCa channels?

A11: Other BKCa channel blockers include:

  • Paxilline: A less selective blocker compared to this compound. [, ]
  • Tetraethylammonium (TEA): A non-specific potassium channel blocker that also affects BKCa channels. [, , ]
  • Penitrem A: A membrane-permeable BK channel blocker with potential as a research tool. []

Q12: What are the implications of discovering this compound-insensitive BK currents?

A: The discovery of this compound-insensitive BK currents suggests the existence of BK channel subtypes or isoforms with distinct pharmacological profiles. [] This highlights the complexity of BK channel physiology and pharmacology.

Q13: How does the presence of BKCa β subunits affect this compound sensitivity?

A: The presence of different BKCa β subunits can modulate the pharmacological properties of BK channels, including their sensitivity to this compound. [, ]

Q14: What is the role of BKCa channels in endothelium-dependent relaxation?

A: BKCa channels in vascular smooth muscle cells contribute to endothelium-dependent relaxation by hyperpolarizing the membrane and promoting vasodilation. [, , , ]

Q15: How does nitric oxide interact with BKCa channels in vascular smooth muscle?

A: Nitric oxide (NO) can activate BKCa channels in vascular smooth muscle, leading to vasodilation. This effect is mediated by the NO/cGMP pathway. [, ]

Q16: What are the effects of aging on BKCa channel expression and function?

A: Aging is associated with a decrease in BKCa channel expression and function in vascular smooth muscle, which may contribute to age-related vascular dysfunction. []

Q17: What is the role of BKCa channels in the regulation of neuronal excitability?

A: BKCa channels play a role in regulating neuronal excitability by contributing to action potential repolarization and afterhyperpolarization. [, , ]

Q18: How is calcium involved in the activation of BKCa channels?

A: BKCa channels are activated by increases in intracellular calcium concentration ([Ca2+]i). Calcium binding to the channel's intracellular domain triggers conformational changes that open the channel pore. [, ]

Q19: What is the role of inositol 1,4,5-trisphosphate (IP3) in BKCa channel activation?

A: Activation of receptors coupled to the phospholipase C (PLC) pathway can lead to IP3 production and subsequent release of calcium from intracellular stores, contributing to BKCa channel activation. []

Q20: What is the role of BKCa channels in the regulation of coronary blood flow?

A: BKCa channels in coronary artery smooth muscle contribute to the regulation of coronary blood flow by modulating vascular tone. [, ]

Q21: How does this compound affect coronary artery responses to different vasoactive agents?

A: this compound can enhance vasoconstriction induced by agents like serotonin and attenuate vasodilation induced by NO donors in coronary arteries. []

Q22: What is the role of BKCa channels in the regulation of bladder function?

A: BKCa channels in detrusor smooth muscle contribute to bladder relaxation and are involved in the regulation of bladder capacity and micturition. [, ]

Q23: How do β-adrenoceptor agonists affect BKCa channel activity in the bladder?

A: β-adrenoceptor agonists, such as isoproterenol, can activate BKCa channels in detrusor smooth muscle, leading to bladder relaxation. This effect is mediated by the cAMP/PKA pathway. []

Q24: What is the role of BKCa channels in the protective effects of volatile anesthetics?

A: Activation of BKCa channels may contribute to the cardioprotective effects of volatile anesthetics, such as isoflurane, in reducing myocardial infarct size. []

Q25: How does the expression of BKCa channels change during development?

A: The expression of BKCa channels can change during development, as demonstrated in studies of Xenopus larvae, where the expression of BKCa channels increases with developmental stage and contributes to the maturation of motor patterns. []

Q26: What is the role of BKCa channels in the regulation of cell volume?

A: BKCa channels can contribute to the regulation of cell volume by participating in regulatory volume decrease (RVD) responses, where cells reduce their volume after hypotonic swelling. []

Q27: How are BKCa channels involved in apoptosis?

A: BKCa channels have been implicated in the process of apoptosis, particularly in the apoptotic volume decrease (AVD) phase, where cells shrink before undergoing cell death. []

Q28: What is the significance of studying the environmental impact of toxins like this compound?

A: Understanding the environmental impact and degradation pathways of toxins like this compound is important for assessing their potential risks to ecosystems and developing strategies for responsible waste management. []

Q29: How can computational chemistry and modeling be applied to research on this compound and BKCa channels?

A29: Computational techniques can be used to:

  • Simulate the interaction between this compound and BKCa channels: This can provide insights into the molecular details of binding and channel block. []
  • Develop quantitative structure-activity relationship (QSAR) models: These models can predict the activity of this compound analogs based on their structural features, facilitating the design of new BKCa channel modulators. []
  • Study the conformational dynamics of BKCa channels: This can help understand how channel gating is regulated and how toxins like this compound might affect these processes. []

Q30: What are the challenges and future directions in research on this compound and BKCa channels?

A30: Future research directions include:

  • Developing more potent and selective BKCa channel modulators: This could lead to new therapeutic strategies for various diseases. []
  • Further characterizing the structural and functional diversity of BKCa channels: This is crucial for understanding their physiological roles and developing targeted therapies. []
  • Exploring the potential of BKCa channels as drug targets for diseases: This includes cardiovascular diseases, neurological disorders, and bladder dysfunction. [, , ]
  • Developing novel drug delivery systems to improve the targeting and efficacy of BKCa channel modulators: This could enhance their therapeutic potential while minimizing side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.